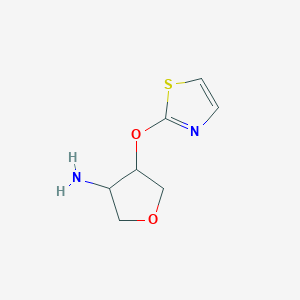

4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-yloxy)oxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-3-10-4-6(5)11-7-9-1-2-12-7/h1-2,5-6H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAFFNGBGVLFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=NC=CS2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 1,3 Thiazol 2 Yloxy Oxolan 3 Amine

Retrosynthetic Analysis of the 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine Core

Retrosynthetic analysis of this compound identifies the central ether bond as the primary disconnection point. This bond can be formed through two principal strategies: nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.

Disconnection A (C-O Bond): This primary disconnection yields two key synthons: a 2-substituted 1,3-thiazole (electrophile) and a 3-amino-4-hydroxyoxolane (nucleophile), or vice versa.

Path A1 (SNAr approach): This route involves a 2-halo-1,3-thiazole and a protected 4-aminooxolan-3-ol. The electron-deficient nature of the C2 position on the thiazole (B1198619) ring makes it susceptible to nucleophilic attack. pharmaguideline.com

Path A2 (Cross-coupling approach): This pathway could utilize a 2-halo-1,3-thiazole and a 4-aminooxolan-3-ol in a copper-catalyzed Ullmann condensation, or a 2-hydroxy-1,3-thiazole and an oxolane precursor with a suitable leaving group at the 4-position.

Further disconnection of these primary synthons leads to simpler, more readily available starting materials. The 2-substituted thiazole can be derived from a thioamide and an α-halocarbonyl compound via the Hantzsch thiazole synthesis. wikipedia.orgbepls.com The functionalized oxolane precursor can be traced back to commercially available chiral building blocks or synthesized through methods like intramolecular cyclization of unsaturated diols.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target molecule relies on the efficient preparation of its constituent heterocyclic fragments: the 1,3-thiazole and the oxolane rings.

Synthesis of Substituted 1,3-Thiazole Intermediates

The 1,3-thiazole ring is a common feature in many biologically active molecules and its synthesis is well-established. nih.govchemicalbook.com The most prevalent method for constructing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. wikipedia.orgderpharmachemica.comresearchgate.net

For the synthesis of this compound, key intermediates would be 2-halo-1,3-thiazoles or 2-hydroxy-1,3-thiazoles (which exists in equilibrium with its tautomer, thiazol-2(3H)-one).

2-Halo-1,3-Thiazoles: These are typically prepared from 2-aminothiazoles via a Sandmeyer-type reaction. 2-aminothiazoles themselves are readily synthesized through the Hantzsch reaction using thiourea (B124793) and an appropriate α-halocarbonyl compound. nih.govfrontiersin.org Halogenation can be achieved using reagents like copper(II) halides in the presence of an alkyl nitrite. nih.gov

2-Hydroxy-1,3-Thiazoles: These can be synthesized by reacting an α-halocarbonyl with thiourea, followed by hydrolysis of the resulting 2-aminothiazole under acidic or basic conditions.

The choice of synthetic route can be influenced by the desired substitution pattern and the availability of starting materials.

Table 1: Selected Synthetic Methods for 2-Substituted Thiazole Intermediates

| Method | Precursors | Target Intermediate | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thiourea | 2-Aminothiazole | Versatile and widely used for substituted thiazoles. derpharmachemica.com |

| Sandmeyer-type Reaction | 2-Aminothiazole | 2-Halothiazole | Diazotization followed by treatment with a copper(I) halide. nih.gov |

| Hydrolysis | 2-Aminothiazole | 2-Hydroxythiazole | Can be performed under acidic or basic conditions. |

Synthesis of Functionalized Oxolane Precursors

The oxolane (tetrahydrofuran) ring in the target molecule is substituted with an amine at the 3-position and a hydroxyl group (or a leaving group) at the 4-position. The stereochemistry of these substituents is a critical consideration.

Various methods exist for the synthesis of functionalized tetrahydrofurans. researchgate.netorganic-chemistry.org Common strategies include:

Intramolecular Cyclization: This can involve the cyclization of 1,4-diols or the intramolecular hydroalkoxylation of γ-hydroxy olefins. organic-chemistry.org

From Chiral Pool Starting Materials: Sugars or other enantiopure starting materials can be converted into functionalized oxolanes.

Cascade Reactions: Multi-step, one-pot procedures can be employed, for instance, starting from furan derivatives which undergo ring-opening and subsequent hydrogenation-cyclization. rsc.orgresearchgate.net

For the specific precursor needed, a plausible route involves creating a protected 4-aminooxolan-3-ol. This could be achieved by starting with a suitable epoxy alcohol, followed by ring-opening with an amine nucleophile and subsequent protection of the functional groups. For instance, (tetrahydrofuran-2-yl)methyl methanesulfonate has been used as a versatile starting material for synthesizing tetrahydrofurfuryl ethers, demonstrating the utility of activating a hydroxyl group for substitution. nih.gov

Table 2: Approaches for the Synthesis of Functionalized Oxolane Precursors

| Approach | Description | Potential Starting Materials |

|---|---|---|

| Intramolecular Williamson Ether Synthesis | Cyclization of a halo-alcohol. | Substituted 4-halobutane-1,2-diols |

| Oxidative Cyclization | Cyclization of unsaturated alcohols (e.g., pentenols). researchgate.net | 4-amino-pent-1-en-3-ol |

| Ring-Opening of Epoxides | Nucleophilic attack on an epoxy-alcohol. | Glycidol derivatives |

Formation of the Ether Linkage in this compound

The final and most crucial step in the synthesis is the formation of the ether bond connecting the thiazole and oxolane moieties. The two primary strategies for this transformation are nucleophilic aromatic substitution and copper-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a viable method due to the electron-deficient nature of the C2 position in the 1,3-thiazole ring. pharmaguideline.com This reactivity is enhanced by the presence of the ring nitrogen atom. The reaction typically involves the displacement of a halide from a 2-halothiazole by an alkoxide.

In this specific synthesis, the sodium or potassium salt of a protected 4-aminooxolan-3-ol (generated in situ with a strong base like sodium hydride) would be reacted with a 2-chloro- or 2-bromo-1,3-thiazole. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO at elevated temperatures. The choice of protecting groups for the amine is critical to prevent side reactions.

Copper-Catalyzed Cross-Coupling Methods

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, provide an alternative and powerful method for forming C-O bonds. nih.gov This approach is particularly useful when the SNAr reaction is sluggish or fails. Copper catalysis is often preferred over palladium for C-O cross-coupling due to lower cost and different reactivity profiles. nih.gov

Two variations of this strategy are possible:

Coupling of a 2-halothiazole with the oxolane alcohol: This is the most common approach. The reaction is typically performed in the presence of a copper(I) salt (e.g., CuI), a base (e.g., Cs₂CO₃ or K₂CO₃), and often a ligand such as a phenanthroline or a bipyridine derivative to stabilize the copper catalyst. kaust.edu.sa

Coupling of a 2-hydroxythiazole with a functionalized oxolane: In this variation, the oxolane precursor would need a good leaving group (e.g., iodide, bromide, or triflate) at the 4-position.

Microwave irradiation has been shown to accelerate copper-catalyzed coupling reactions, leading to shorter reaction times and potentially higher yields. nih.gov

Table 3: Comparison of Ether Formation Strategies

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Copper-Catalyzed Cross-Coupling |

|---|---|---|

| Thiazole Reagent | 2-Halothiazole | 2-Halothiazole or 2-Hydroxythiazole |

| Oxolane Reagent | 4-Aminooxolan-3-ol (as alkoxide) | 4-Aminooxolan-3-ol or 4-(Leaving group)-oxolan-3-amine |

| Key Reagents | Strong base (e.g., NaH) | Copper(I) source, base, optional ligand |

| Advantages | Simpler, metal-free conditions. | Broader substrate scope, often milder base conditions. nih.gov |

| Disadvantages | May require harsh conditions (high temp.), limited to activated thiazoles. | Catalyst/ligand cost, potential for metal contamination in the product. |

Amine Functionalization and Derivatization Routes

The introduction and subsequent derivatization of the amine group at the C-3 position of the oxolane ring are critical steps. Plausible strategies include the transformation of a ketone precursor or the stereospecific introduction of a nitrogen nucleophile.

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. organic-chemistry.org In a hypothetical synthesis of this compound, this protocol would involve the precursor, 4-(1,3-thiazol-2-yloxy)oxolan-3-one. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. organic-chemistry.org

The direct one-pot reaction typically involves combining the ketone, an amine source (such as ammonia (B1221849) or an ammonium salt like ammonium acetate), and a reducing agent. nih.gov For the synthesis of a primary amine, aqueous ammonia is a common nitrogen source. organic-chemistry.org A key consideration is the choice of reducing agent to prevent the reduction of the starting ketone before imine formation. Mild reducing agents are therefore preferred.

Key reagents and typical conditions for this transformation are summarized in the table below.

| Reducing Agent | Amine Source | Solvent | Typical Conditions | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Ammonia / Ammonium acetate | Methanol | Slightly acidic pH (5-6), Room Temperature | Highly selective for the iminium ion over the ketone. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Ammonia / Ammonium chloride | Dichloroethane (DCE) / Tetrahydrofuran (B95107) (THF) | Room Temperature | Mild and effective; does not reduce the ketone precursor. |

| Catalytic Hydrogenation (H₂) | Ammonia | Methanol / Ethanol | Pd/C, PtO₂, or Raney Ni catalyst, Elevated pressure | Can be highly effective but may risk reduction of other functional groups. |

| Borane-Ammonia Complex (BH₃-NH₃) | N/A | Toluene | Requires a catalyst such as TiF₄ | A stable reductant that facilitates both amidation and reduction. nih.gov |

This approach provides a direct route to the racemic amine, which would then require resolution to isolate the desired stereoisomers.

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including amines, with a predictable inversion of stereochemistry. nih.govorganic-chemistry.org This feature makes it exceptionally valuable in stereoselective synthesis. nih.gov For the synthesis of this compound, a key precursor would be a 4-(1,3-thiazol-2-yloxy)oxolan-3-ol with the opposite stereochemistry at the C-3 position.

The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net This in situ activation facilitates nucleophilic substitution by a suitable nitrogen source. Direct use of ammonia is not feasible due to its low acidity. Therefore, nitrogen is typically introduced using nucleophiles like hydrazoic acid (HN₃), phthalimide, or sulfonamides, which require subsequent steps to liberate the primary amine. nih.govorganic-chemistry.org

A plausible two-step sequence using phthalimide is outlined below:

Mitsunobu Reaction: The alcohol precursor is treated with phthalimide, PPh₃, and DIAD in an aprotic solvent like THF. This results in the formation of an N-substituted phthalimide with inverted stereochemistry at the carbon center.

Deprotection: The resulting phthalimide is cleaved, most commonly using hydrazine (Ing-Manske procedure) or hydrolysis, to release the free primary amine.

Table of Mitsunobu Reaction Parameters

| Parameter | Reagent/Condition | Purpose |

|---|---|---|

| Alcohol | 4-(1,3-Thiazol-2-yloxy)oxolan-3-ol | Substrate |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate |

| Azodicarboxylate | DIAD or DEAD | Activates the alcohol for substitution |

| Nitrogen Nucleophile | Phthalimide or Diphenylphosphoryl azide (B81097) (DPPA) | Introduces the nitrogen atom |

| Solvent | Tetrahydrofuran (THF), Dioxane | Aprotic solvent to facilitate the reaction |

| Deprotection Agent | Hydrazine monohydrate (for phthalimide) or H₂/Pd-C (for azide) | Liberates the primary amine |

This method offers excellent control over the stereochemical outcome at the C-3 position, making it a superior choice for a stereospecific synthesis. researchgate.net

Stereoselective Synthesis of this compound Stereoisomers

The presence of at least two stereocenters (at C-3 and C-4 of the oxolane ring) necessitates stereocontrolled synthetic methods to obtain enantiomerically pure isomers.

Asymmetric catalysis provides an elegant and atom-economical approach to constructing chiral cyclic ethers like the oxolane ring. organic-chemistry.org Organocatalysis, in particular, has emerged as a powerful strategy. For instance, tandem iminium-enamine catalysis can be used to construct highly substituted tetrahydrofurans. researchgate.net

A potential strategy involves a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi catalyst). researchgate.netresearchgate.net This approach can establish multiple stereocenters on the newly formed ring with high diastereo- and enantioselectivity. Subsequent chemical modifications of the resulting functional groups would be required to install the final thiazole-ether and amine moieties.

Another approach is the catalytic asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, which can be achieved with high enantioselectivity using bifunctional organocatalysts like cinchona-alkaloid-thiourea derivatives. organic-chemistry.org While this would form the ring, further functionalization would be necessary to achieve the desired 3-amino-4-oxy substitution pattern.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a diastereoselective transformation. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered. wikipedia.org This is a robust and reliable method for controlling absolute stereochemistry.

For the synthesis of the target molecule, an auxiliary could be used to control the stereochemistry of the oxolane ring itself or the substituents upon it. Evans oxazolidinone auxiliaries, for example, are widely used to direct asymmetric alkylation and aldol reactions. wikipedia.orgyoutube.com

A hypothetical route could involve:

Attaching a chiral auxiliary (e.g., an Evans oxazolidinone) to an achiral substrate containing a carboxylic acid.

Performing a diastereoselective reaction, such as an aldol condensation or an alkylation, to introduce substituents that will eventually become the C-3 and C-4 functionalities of the oxolane ring. The steric bulk of the auxiliary directs the approach of the electrophile, leading to a specific diastereomer. youtube.com

Subsequent cyclization to form the oxolane ring.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

This method provides a predictable and highly selective pathway to complex chiral molecules. wikipedia.org

Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Attachment/Removal |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Attached as an N-acyl imide; removed by hydrolysis or reduction. |

| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation of amides | Attached as an amide; removed by hydrolysis. nih.gov |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | Attached as an N-acyl derivative; removed by hydrolysis. |

When a stereoselective synthesis is not employed, the resulting racemic mixture of this compound must be separated into its constituent enantiomers through a process known as chiral resolution.

Classical Chemical Resolution: This widely used technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. researchgate.netrsc.org Common resolving agents for amines include (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (+)-camphor-10-sulfonic acid. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once separated, the addition of a base liberates the enantiomerically pure amine. rsc.org

Chromatographic Resolution: Another powerful method is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation on both analytical and preparative scales.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, making them excellent catalysts for kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of the racemic mixture, converting it into a different compound. For example, a lipase could be used to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated by conventional methods. A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. Green chemistry encourages the use of safer alternatives and the minimization of solvent use altogether. bohrium.com

In the context of synthesizing thiazole derivatives, a variety of greener solvent systems have been explored. researchgate.netbepls.com These include water, polyethylene glycol (PEG), and deep eutectic solvents (DESs). researchgate.netbepls.com For the synthesis of this compound, the selection of an appropriate green solvent would depend on the specific reaction conditions and the solubility of the reactants and intermediates.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. bepls.com However, the low solubility of many organic compounds in water can be a limitation. To overcome this, techniques such as performing reactions "on-water" or using surfactants can be employed. researchgate.net Polyethylene glycol (PEG) is another promising green solvent as it is biodegradable, non-toxic, and has low volatility. bepls.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a tunable and often biodegradable alternative to traditional volatile organic compounds. researchgate.net

The following table summarizes various green solvents that could be considered for the synthesis of this compound, based on their successful application in the synthesis of other thiazole derivatives.

Table 1: Potential Green Solvents for the Synthesis of this compound

| Solvent | Key Advantages | Potential Considerations |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant | Low solubility of organic reactants |

| Polyethylene Glycol (PEG-400) | Biodegradable, low toxicity, low volatility | May require elevated temperatures |

| Ethanol | Renewable resource, biodegradable | Flammability |

Minimizing solvent use can be achieved through various strategies, including performing reactions under solvent-free conditions, often facilitated by microwave irradiation or mechanochemistry. researchgate.netresearchgate.net These techniques can lead to significantly reduced reaction times and waste generation.

Catalysts play a crucial role in modern organic synthesis by accelerating reaction rates and improving selectivity, thereby reducing energy consumption and the formation of byproducts. Green chemistry emphasizes the use of highly efficient and, ideally, recyclable catalysts to minimize waste.

For the synthesis of thiazole derivatives, a range of efficient and recyclable catalysts have been developed. These include heterogeneous catalysts, biocatalysts, and organocatalysts. mdpi.commdpi.comnih.gov

Biocatalysts, such as enzymes and whole-cell systems, operate under mild reaction conditions (e.g., neutral pH and ambient temperature) and exhibit high selectivity, minimizing the need for protecting groups and reducing the formation of unwanted side products. nih.gov Chitosan-based biocatalysts have shown promise in the eco-friendly synthesis of novel thiazole derivatives, offering high yields and the ability to be reused multiple times without a significant loss in efficiency. mdpi.comnih.govresearchgate.net

Organocatalysts, which are small organic molecules, provide a metal-free alternative to traditional metal-based catalysts, thereby avoiding concerns about heavy metal contamination of the final product. nih.gov

The table below presents a selection of efficient and recyclable catalysts that could be adapted for the synthesis of this compound.

Table 2: Potential Efficient and Recyclable Catalysts

| Catalyst Type | Example | Key Advantages | Recyclability |

|---|---|---|---|

| Heterogeneous Catalyst | Silica-supported Tungstosilicic Acid | High efficiency, simple workup | Recoverable by filtration and reusable |

| Heterogeneous Nanocatalyst | NiFe2O4 Nanoparticles | Reusable, efficient for one-pot synthesis | Magnetically separable and reusable |

| Biocatalyst | Chitosan-based Hydrogel | Eco-friendly, mild conditions, high yields | Reusable for multiple cycles |

The development of a truly green synthetic route for this compound would likely involve a combination of a green solvent system and a highly efficient, recyclable catalyst, tailored to the specific chemical transformations required.

Structural Characterization and Conformational Analysis of 4 1,3 Thiazol 2 Yloxy Oxolan 3 Amine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Raman spectroscopy provide complementary information about the connectivity, chemical environment of atoms, molecular weight, and functional groups present in the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, ¹H and ¹³C NMR spectra are predicted to show characteristic signals corresponding to the distinct chemical environments of the protons and carbons in the thiazole (B1198619) and oxolane rings.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum would likely be complex due to the stereochemistry of the oxolane ring. The protons on the oxolane ring (H3, H4, and the two H5 and two H2 protons) would exhibit diastereotopic relationships, leading to complex splitting patterns.

Thiazole Protons: Two distinct signals are expected in the aromatic region, corresponding to the protons at the C4' and C5' positions of the thiazole ring.

Oxolane Protons: The proton at C4, adjacent to the thiazole-oxy linkage, would likely appear as a multiplet. The proton at C3, bonded to the carbon bearing the amine group, would also be a multiplet. The protons at C2 and C5, being adjacent to the ring oxygen, would be shifted downfield.

Amine Protons: The -NH₂ protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4' (Thiazole) | 7.0 - 7.5 | d |

| H-5' (Thiazole) | 6.8 - 7.2 | d |

| H-4 (Oxolane) | 4.8 - 5.2 | m |

| H-3 (Oxolane) | 3.5 - 3.9 | m |

| H-2, H-5 (Oxolane) | 3.8 - 4.2 | m |

| -NH₂ | 1.5 - 3.5 | br s |

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum would provide information on the number of unique carbon environments.

Thiazole Carbons: Three signals are expected for the thiazole ring carbons: C2' (the point of attachment to the oxy group), C4', and C5'.

Oxolane Carbons: Four distinct signals are predicted for the oxolane ring carbons (C2, C3, C4, C5).

The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the exact molecular formula of a compound. For this compound (C₇H₁₀N₂O₂S), HRMS would provide a high-precision measurement of its molecular weight.

Interactive Table: Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 187.0536 |

| [M+Na]⁺ | 209.0355 |

The fragmentation pattern in the mass spectrum would also offer structural information, likely showing cleavage of the C-O bond linking the two ring systems or fragmentation of the oxolane ring.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Key Predicted Vibrational Frequencies:

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ would be indicative of the primary amine (-NH₂) group.

C-H Stretching: Signals for aromatic C-H stretching (thiazole ring) would appear above 3000 cm⁻¹, while aliphatic C-H stretching (oxolane ring) would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the thiazole ring would be expected in the 1500-1650 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the ether linkage (C-O-C) would be prominent in the 1050-1250 cm⁻¹ range.

C-S Stretching: A weaker band for the C-S bond in the thiazole ring would likely appear in the 600-800 cm⁻¹ region.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, we can predict the key features based on related structures.

Crystal Structure Determination

A successful crystal structure determination would reveal:

Conformation: The relative orientation of the thiazole and oxolane rings. The flexibility of the C-O-C linkage would allow for various conformations.

Stereochemistry: The relative and absolute stereochemistry at the C3 and C4 positions of the oxolane ring.

Bond Parameters: Precise measurements of all bond lengths and angles, which can provide insight into the electronic nature of the molecule.

Interactive Table: Predicted Key Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~14-16 |

| β (°) | ~95-105 |

| Z | 4 |

Intermolecular Interactions and Packing Motifs

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing.

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, and it would likely form hydrogen bonds with the nitrogen atom of the thiazole ring or the oxygen atom of the oxolane ring of neighboring molecules. These interactions would be crucial in forming supramolecular assemblies.

π-π Stacking: The aromatic thiazole rings could participate in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions would result in a specific three-dimensional packing motif, influencing the physical properties of the crystalline solid, such as melting point and solubility.

Conformational Preferences and Dynamics

Experimental Conformational Analysis

No published experimental data from techniques such as X-ray crystallography or NMR spectroscopy for this compound were found. Such data would be essential for determining the solid-state conformation and the solution-state dynamic behavior of the molecule.

Computational Conformational Sampling

No computational studies detailing the conformational sampling of this compound have been identified in the public domain. Such studies would be necessary to map the potential energy surface, identify low-energy conformers, and understand the dynamic interplay between the oxolane ring pucker and the orientation of the substituent groups.

Computational and Theoretical Investigations of 4 1,3 Thiazol 2 Yloxy Oxolan 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. ekb.eg These calculations provide foundational insights into molecular structure, stability, and reactivity. For 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, methods such as DFT with a basis set like B3LYP/6-311++G(d,p) would be used to optimize the molecular geometry and compute various electronic parameters. researchgate.net

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals. Key to understanding its chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ekb.eg A smaller energy gap suggests that the molecule is more polarizable, has lower kinetic stability, and is more chemically reactive. researchgate.net These energy values and the resulting global reactivity descriptors can be calculated to predict the compound's behavior in chemical reactions.

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: These values are hypothetical and serve to illustrate the data obtained from quantum chemical calculations.

| Parameter | Symbol | Illustrative Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap | ΔE | 5.3 | Chemical reactivity and stability |

| Ionization Potential | I | 6.5 | Energy required to remove an electron |

| Electron Affinity | A | 1.2 | Energy released when an electron is added |

| Global Hardness | η | 2.65 | Resistance to change in electron distribution |

| Global Softness | S | 0.19 | Polarizability and reactivity |

| Electronegativity | χ | 3.85 | Power to attract electrons |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Blue areas correspond to regions of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. nih.gov

For this compound, the MEP surface would likely show negative potential (red) around the oxygen and nitrogen atoms of the thiazole (B1198619) and oxolane rings, indicating these are potential hydrogen bond acceptor sites. The amine group's hydrogen atoms would exhibit positive potential (blue), marking them as potential hydrogen bond donor sites. researchgate.net

Quantum chemical calculations can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These theoretical spectra are invaluable for confirming the molecular structure of a synthesized compound by comparing the predicted vibrational frequencies and chemical shifts with experimental results. researchgate.net For instance, DFT calculations can compute the harmonic vibrational frequencies corresponding to specific functional groups, which, after appropriate scaling, can be matched with peaks in an experimental IR spectrum. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) interacts with a larger macromolecule, such as a protein or enzyme (a target). researchgate.net These studies are fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. mdpi.comnih.gov

Molecular docking simulations place the 3D structure of this compound into the active site of a target protein to predict its preferred binding mode. The analysis of the resulting docked pose reveals potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex. impactfactor.org

Given its structure, this compound possesses several functional groups capable of forming such interactions:

Hydrogen Bonds: The amine group (-NH2) can act as a hydrogen bond donor, while the ether oxygen in the oxolane ring and the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The carbon framework of both the oxolane and thiazole rings can engage in hydrophobic interactions with nonpolar amino acid residues in the target's active site.

These predicted interactions provide a rationale for the compound's potential biological activity and can guide further structural modifications to enhance binding. researchgate.net

Docking algorithms use scoring functions to estimate the binding affinity between the ligand and the target, typically expressed in units of energy such as kcal/mol. impactfactor.org A lower (more negative) binding energy score generally indicates a more stable ligand-protein complex and stronger binding affinity. impactfactor.org By docking this compound against various known biological targets, researchers can prioritize which protein families the compound is most likely to interact with, guiding experimental validation.

Table 2: Illustrative Molecular Docking Results for this compound Against Various Enzyme Targets Note: The targets and binding affinity scores are hypothetical and for illustrative purposes only, representing the type of data generated in a docking study.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 2R3J | -7.8 | LEU83, LYS33, ASP145 |

| DNA Gyrase B | 1KZN | -8.2 | ASP73, ILE78, ASN46 |

| Focal Adhesion Kinase (FAK) | 2JKK | -7.5 | CYS502, GLU506, ARG426 |

| Human Monoamine Oxidase B (hMAO-B) | 2V5Z | -8.5 | TYR435, ILE199, CYS172 |

In silico Prediction of Absorption, Distribution, Metabolism (excluding Excretion) for Drug-Likeness

In the early stages of drug discovery, in silico models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. nih.govijprajournal.com These computational tools allow for the rapid screening of large compound libraries, identifying candidates with favorable pharmacokinetic profiles while reducing the reliance on extensive experimental testing. researchgate.net For the compound this compound, several key parameters related to its absorption, distribution, and metabolism have been predicted using various computational models. These theoretical investigations provide a foundational understanding of the compound's potential behavior in vivo.

Lipophilicity and solubility are fundamental physicochemical properties that significantly influence a drug's absorption and distribution. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes the compound's affinity for lipid-like environments versus aqueous environments. Aqueous solubility is critical for a compound to dissolve in the gastrointestinal tract before absorption can occur.

Computational models predict a consensus LogP value for this compound to be approximately 0.8 to 1.1, indicating a relatively balanced hydrophilic-lipophilic character. This moderate lipophilicity is often considered favorable for oral drug candidates, as it can facilitate membrane permeation without causing excessively low aqueous solubility. Predictions for aqueous solubility suggest that the compound is likely to be soluble. The topological polar surface area (TPSA), a metric related to polarity and hydrogen bonding potential, is calculated to be 86.9 Ų, which is within the typical range for orally bioavailable drugs.

| Parameter | Predicted Value | Implication for Drug-Likeness |

|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | 0.8 - 1.1 | Balanced lipophilicity, favorable for absorption. |

| Aqueous Solubility (LogS) | -1.5 to -2.0 | Predicted to be soluble. |

| Topological Polar Surface Area (TPSA) | 86.9 Ų | Good potential for cell membrane permeability. |

The ability of a compound to permeate through biological membranes, such as the intestinal epithelium, is crucial for its absorption. nih.gov The Caco-2 cell permeability assay is a standard in vitro model used to predict oral drug absorption. nih.govnih.gov Computational models can estimate a compound's Caco-2 permeability (Papp).

For this compound, in silico models predict low to moderate Caco-2 permeability. This suggests that passive diffusion across the intestinal barrier may occur but might not be highly efficient. Furthermore, the potential for interaction with transporters like P-glycoprotein (P-gp), an efflux pump that can limit drug absorption, is an important consideration. Predictions indicate that this compound is not likely to be a substrate of P-gp, which is a favorable characteristic as it reduces the risk of active removal from cells back into the intestinal lumen. The compound is also predicted to have low blood-brain barrier (BBB) permeability, suggesting it is less likely to cross into the central nervous system.

| Parameter | Predicted Status | Implication for Drug-Likeness |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Low to Moderate | Suggests moderate passive diffusion. |

| P-glycoprotein (P-gp) Substrate | No | Low risk of active efflux, favoring absorption. |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for central nervous system effects. |

Metabolic stability is a critical determinant of a drug's half-life and bioavailability. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. nih.gov In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Theoretical predictions for this compound suggest that it is unlikely to be a significant inhibitor of the main CYP450 enzymes. This is a positive attribute, as it indicates a lower potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes. However, predictions also suggest that the compound may be a substrate for CYP3A4 and CYP2D6. This indicates that the compound's metabolism is likely mediated by these common drug-metabolizing enzymes, which could influence its clearance rate in the body.

| CYP450 Isoform | Predicted Interaction | Implication for Drug-Likeness |

|---|---|---|

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP2D6 Substrate | Yes | Metabolism may be mediated by CYP2D6. |

| CYP3A4 Substrate | Yes | Metabolism may be mediated by CYP3A4. |

Structure Activity Relationship Sar Studies of 4 1,3 Thiazol 2 Yloxy Oxolan 3 Amine Derivatives

Exploration of Substituent Effects on the 1,3-Thiazole Moiety

The 1,3-thiazole ring is a versatile heterocyclic scaffold known for its presence in numerous biologically active compounds. researchgate.netresearchgate.net Modifications to this ring system can significantly influence the pharmacological profile of the parent compound.

The electronic properties of the 1,3-thiazole ring can be modulated by the introduction of various substituents, which in turn affects the molecule's interaction with its biological target. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the C4 and C5 positions of the thiazole (B1198619) ring can alter the electron density of the heterocycle, influencing its ability to participate in hydrogen bonding, π-π stacking, or other non-covalent interactions.

For instance, the introduction of an EWG, such as a nitro group, can decrease the electron density of the thiazole ring, potentially enhancing interactions with electron-rich pockets in a target protein. Conversely, an EDG, like a methyl or methoxy (B1213986) group, can increase the electron density, which may be favorable for binding to electron-deficient sites. The precise impact of these electronic modifications is highly dependent on the specific biological target.

Table 1: Hypothetical Impact of Thiazole C4/C5 Substituents on Electronic Properties and Biological Activity

| Substituent (R) at C4/C5 | Electronic Effect | Predicted Impact on Target Binding Affinity |

| -NO₂ | Electron-Withdrawing | Potentially enhanced for targets with electron-rich binding pockets |

| -CN | Electron-Withdrawing | May improve interactions with specific polar residues |

| -Cl, -Br | Electron-Withdrawing (inductive), Weakly Donating (resonance) | Can modulate lipophilicity and electronic profile |

| -CH₃ | Electron-Donating | Potentially enhanced for targets with electron-deficient binding pockets |

| -OCH₃ | Electron-Donating | Can also act as a hydrogen bond acceptor |

| -NH₂ | Electron-Donating | Can act as a hydrogen bond donor and acceptor |

This table is illustrative and based on general principles of medicinal chemistry. Actual effects would need to be determined experimentally.

The size and shape of substituents on the 1,3-thiazole ring can introduce steric hindrance, which can either be detrimental or beneficial for target binding. Bulky substituents may prevent the molecule from fitting into a constrained binding pocket, thus reducing its activity. However, in some cases, a larger group may be necessary to occupy a specific hydrophobic pocket within the target, leading to an increase in potency.

The strategic placement of sterically demanding groups can also be used to improve selectivity by preventing the molecule from binding to off-target proteins that have smaller binding sites. The interplay between steric and electronic effects is a key consideration in the design of potent and selective derivatives.

Modification of the Oxolane Ring and its Stereochemistry

Altering the size of the heterocyclic ring, for example, by expanding to a six-membered tetrahydropyran (B127337) or contracting to a four-membered oxetane, can significantly change the spatial orientation of the pendant thiazole and amine groups. Such modifications can affect the molecule's ability to adopt the optimal conformation for binding. Similarly, introducing unsaturation into the oxolane ring would alter its planarity and conformational flexibility, which could influence target engagement.

The oxolane ring in 4-(1,3-thiazol-2-yloxy)oxolan-3-amine contains chiral centers, meaning that it can exist as different stereoisomers (enantiomers and diastereomers). It is well-established in pharmacology that stereochemistry plays a pivotal role in biological activity, as biological targets such as enzymes and receptors are themselves chiral. nih.gov

Different stereoisomers can exhibit vastly different pharmacological profiles, with one isomer often being significantly more potent than the others. This stereoselectivity arises from the fact that only one isomer may be able to achieve the precise three-dimensional orientation required for optimal interaction with the binding site. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for understanding the SAR and identifying the most active configuration.

Table 2: Hypothetical Biological Activity of Different Stereoisomers of a this compound Derivative

| Stereoisomer | Relative Configuration | Hypothetical Biological Activity (IC₅₀) |

| Isomer A | (3R, 4R) | 10 nM |

| Isomer B | (3S, 4S) | 500 nM |

| Isomer C | (3R, 4S) | 150 nM |

| Isomer D | (3S, 4R) | 800 nM |

This table is for illustrative purposes to demonstrate the potential impact of stereochemistry. The actual activity of each isomer would need to be determined through experimental testing.

Amine Functional Group Derivatization and Bioisosteric Replacement

The primary amine group in the this compound scaffold is a key functional group that can participate in important hydrogen bonding interactions with the biological target. Derivatization of this amine can be a fruitful strategy for modulating the compound's properties.

Acetylation, alkylation, or arylation of the amine can alter its basicity, lipophilicity, and hydrogen bonding capacity. Such modifications can lead to improved potency, selectivity, and pharmacokinetic properties.

Furthermore, bioisosteric replacement of the amine group with other functional groups that have similar physicochemical properties is a common strategy in drug design. nih.gov Bioisosteres for a primary amine can include small polar groups that can act as hydrogen bond donors or acceptors. The goal of bioisosteric replacement is to improve upon the parent molecule's properties, such as enhancing metabolic stability or improving oral bioavailability, while maintaining or improving its biological activity. nih.gov

Table 3: Potential Bioisosteric Replacements for the Amine Group

| Original Group | Bioisosteric Replacement | Potential Advantages |

| -NH₂ (Amine) | -OH (Hydroxyl) | Can act as a hydrogen bond donor and acceptor, may alter polarity. |

| -NH₂ (Amine) | -CH₂OH (Hydroxymethyl) | Increases polarity and potential for hydrogen bonding. |

| -NH₂ (Amine) | -NHC(=O)CH₃ (Acetamide) | Reduces basicity, introduces a hydrogen bond acceptor. |

| -NH₂ (Amine) | Tetrazole | Can mimic a carboxylic acid, introduces acidic character. |

This table provides examples of potential bioisosteric replacements and their general effects. The suitability of each replacement would depend on the specific biological target and desired property improvements.

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research Data

A comprehensive review of publicly accessible scientific literature and patent databases indicates that detailed structure-activity relationship (SAR) studies for the specific chemical scaffold, this compound, are not extensively documented. While the thiazole moiety is a common component in medicinally active compounds and the subject of numerous research efforts, the specific combination with an oxolane-amine via an ether linkage as requested does not appear in detailed SAR publications that would allow for a thorough analysis as per the specified outline.

Research on analogous, yet structurally distinct, thiazole-containing compounds is prevalent. For instance, studies have been published on derivatives of 4-(thiazol-5-yl)benzoic acid as protein kinase CK2 inhibitors and 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as anti-inflammatory agents. These studies explore various modifications and their effects on biological activity. However, the structural differences—particularly in the core structure and the linker region connecting the thiazole to other parts of the molecule—are significant. Extrapolating SAR data from these different chemical series to the this compound core would be scientifically unfounded.

Similarly, general methodologies for the parallel synthesis and high-throughput screening of chemical libraries, including those containing thiazole rings, are well-established in the field of medicinal chemistry. These techniques are frequently employed to rapidly generate and evaluate large numbers of compounds to identify initial hits and develop SAR. However, specific application of these methods to create focused libraries of this compound derivatives is not described in the available literature.

Due to the absence of specific research data for this compound in the public domain, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure covering modifications of the amine, linker region, and the synthesis of focused libraries for this particular compound. The required detailed research findings and data tables for this specific scaffold are not available in the reviewed sources.

Design and Synthesis of Focused Compound Libraries

Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of a wide array of structurally diverse molecules from simple starting materials. This approach is particularly valuable in medicinal chemistry for the exploration of chemical space and the discovery of novel compounds with desired biological activities. In the context of this compound derivatives, DOS can be employed to systematically modify the core scaffold at three key positions: the thiazole ring, the oxolane (tetrahydrofuran) ring, and the exocyclic amine.

A plausible retrosynthetic analysis of the this compound core suggests that it can be constructed from a suitably protected 3-amino-4-hydroxyoxolane intermediate and a 2-halothiazole derivative. This disconnection allows for the introduction of diversity at both the thiazole and oxolane moieties by employing a variety of substituted building blocks.

Synthetic Strategy and Diversification Points

A forward synthetic approach enabling DOS for this class of compounds could commence with the synthesis of a diverse library of 2-halothiazoles. Multicomponent reactions, such as the Hantzsch thiazole synthesis, are well-suited for this purpose, allowing for the variation of substituents at the 4- and 5-positions of the thiazole ring by using a range of α-haloketones and thioamides. benthamdirect.comnih.gov

Concurrently, a set of substituted 3-amino-4-hydroxyoxolane intermediates can be prepared. Strategies for the stereoselective synthesis of substituted tetrahydrofurans, including palladium-catalyzed heteroannulation reactions, can be employed to generate diversity on the oxolane ring. chemrxiv.orgchemrxiv.org The amino and hydroxyl groups would be appropriately protected to allow for selective functionalization.

The key coupling reaction would involve the O-arylation of the protected 3-amino-4-hydroxyoxolane with the library of 2-halothiazoles, typically under basic conditions. Subsequent deprotection and functionalization of the amine group would provide the final library of this compound derivatives. This final step represents another crucial point for diversification, where the amine can be acylated, alkylated, or converted into other functional groups to further expand the chemical space of the synthesized library.

Table 1: Examples of Building Blocks for Diversity-Oriented Synthesis

| Diversification Point | Building Block Type | Potential Substituents (R) |

| Thiazole Ring | Substituted 2-Chlorothiazoles | Alkyl, Aryl, Heteroaryl, Halogen |

| Oxolane Ring | Substituted 3-Amino-4-hydroxyoxolanes | Alkyl, Fluoroalkyl, Hydroxymethyl |

| Amine Functionalization | Acylating/Alkylating Agents | Acetyl, Benzoyl, Methyl, Benzyl |

Table 2: Representative Library of this compound Derivatives from a Diversity-Oriented Synthesis Approach

| Compound ID | Thiazole Substituent (R1) | Oxolane Substituent (R2) | Amine Substituent (R3) |

| 1 | 4-Phenyl | H | Acetyl |

| 2 | 4-(4-Chlorophenyl) | H | H |

| 3 | 4-Methyl | H | Benzoyl |

| 4 | H | 2-Methyl | H |

| 5 | 4,5-Dimethyl | H | H |

| 6 | H | H | Methyl |

This systematic approach, leveraging the principles of DOS, allows for the rapid and efficient generation of a large and diverse library of this compound analogs. The resulting compounds can then be screened for their biological activities to establish comprehensive structure-activity relationships.

Biological Target Identification and Mechanistic Studies in Vitro Focus

Identification of Potential Biological Targets for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

Direct experimental identification of biological targets for this compound has not been reported in the available scientific literature. However, predictive approaches can generate hypotheses about its potential interactions within a biological system.

Target deconvolution strategies are experimental methods used to identify the specific molecular targets of a compound. Techniques like affinity purification and thermal proteome profiling have not been applied to this compound according to published research.

In a hypothetical scenario, an affinity purification experiment would involve immobilizing the compound on a solid support to "capture" its binding partners from a cell lysate. Mass spectrometry would then be used to identify these captured proteins. Similarly, thermal proteome profiling would assess changes in protein thermal stability across the proteome in the presence of the compound, with target proteins showing increased stability.

Based on the structure, potential target classes for this compound could include:

Kinases: Many kinase inhibitors feature heterocyclic rings like thiazole (B1198619).

Enzymes involved in inflammation: Compounds with thiazole motifs have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Monoamine Oxidase (MAO): Certain thiazole derivatives have shown inhibitory activity against MAO-B.

Enzyme Inhibition and Activation Studies

There are no published studies on the direct enzyme inhibition or activation by this compound. The following discussion is based on the activities of structurally related molecules.

Kinetic analyses are crucial for understanding how a compound affects an enzyme's activity. This would typically involve measuring reaction rates at varying substrate and inhibitor concentrations to determine parameters like the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive). For this compound, such data is not available.

A hypothetical kinetic analysis of this compound against a potential target, such as a hypothetical kinase "Kinase X," might yield the results presented in the interactive table below.

Hypothetical Kinetic Data for Inhibition of Kinase X

| Inhibitor Concentration (nM) | Initial Velocity (µM/min) without Inhibitor | Initial Velocity (µM/min) with Inhibitor |

|---|---|---|

| 0 | 10.0 | 10.0 |

| 10 | 10.0 | 8.5 |

| 50 | 10.0 | 6.0 |

| 100 | 10.0 | 4.5 |

This data is purely illustrative.

Specificity and selectivity profiling involves testing a compound against a panel of related enzymes or receptors to determine its preference for a particular target. This is a critical step in drug discovery to minimize off-target effects. For this compound, no such profiling has been documented.

A hypothetical selectivity profile might be generated by screening the compound against a panel of kinases. The results could be presented as the percentage of inhibition at a fixed concentration, as shown in the table below.

Illustrative Kinase Selectivity Profile

| Kinase Target | % Inhibition at 1 µM |

|---|---|

| Kinase A | 15% |

| Kinase B | 85% |

| Kinase C | 22% |

| Kinase D | 5% |

This data is for illustrative purposes only and does not represent actual experimental results.

Receptor Binding Assays and Ligand-Receptor Interactions

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. There is no published data from such assays for this compound.

Computational docking studies can predict the binding mode and affinity of a ligand to a receptor's three-dimensional structure. A docking study of this compound into the active site of a hypothetical receptor could suggest key interactions. For instance, the amine group might form a hydrogen bond with an acidic residue (e.g., aspartate or glutamate), while the thiazole ring could engage in π-stacking interactions with aromatic residues like phenylalanine or tyrosine. The oxolane ring and its ether linkage would likely occupy a hydrophobic pocket.

Predicted Ligand-Receptor Interactions from a Hypothetical Docking Study

| Functional Group of Ligand | Interacting Residue of Receptor | Type of Interaction |

|---|---|---|

| Amine (-NH₂) | Asp104 | Hydrogen Bond |

| Thiazole Ring | Phe250 | π-π Stacking |

| Oxolane Ring | Val88, Leu190 | Hydrophobic |

This table represents a hypothetical outcome of a computational docking simulation.

Radioligand Binding Studies

Currently, there is no publicly available scientific literature detailing radioligand binding studies conducted specifically on this compound. Such studies would be a critical first step in identifying the molecular targets of this compound. In a typical radioligand binding assay, a radiolabeled ligand with known affinity for a specific receptor is used. The ability of this compound to displace the radioligand from its receptor would be measured, allowing for the determination of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A panel of radioligand binding assays against a broad range of receptors, ion channels, and transporters would be necessary to build a comprehensive binding profile for this compound.

Functional Receptor Assays (e.g., G protein-coupled receptor activation)

Following the identification of potential binding targets through radioligand studies, functional receptor assays are employed to characterize the pharmacological nature of the interaction. For instance, if binding to a G protein-coupled receptor (GPCR) is observed, subsequent assays would determine whether this compound acts as an agonist, antagonist, or inverse agonist. Techniques such as measuring downstream second messenger levels (e.g., cAMP or intracellular calcium) or utilizing reporter gene assays can quantify the functional activity of the compound. As of now, no specific functional receptor assay data for this compound has been published in the scientific literature.

Protein-Protein Interaction Modulation

The ability of small molecules to modulate protein-protein interactions (PPIs) represents a promising avenue for therapeutic intervention. Investigating whether this compound can influence such interactions is a key area of mechanistic study.

There is currently no available research demonstrating the ability of this compound to either disrupt or stabilize protein complexes. In silico docking studies could initially predict potential interactions with the interfaces of known protein complexes. Subsequently, biophysical techniques such as surface plasmon resonance (SPR), fluorescence resonance energy transfer (FRET), or co-immunoprecipitation (Co-IP) assays would be required to experimentally validate and quantify any modulatory effects on specific protein-protein interactions.

High-throughput screening (HTS) campaigns are instrumental in identifying modulators of specific biological pathways or protein-protein interactions. While this compound itself could be identified as a hit in an HTS campaign, there is no published information to suggest this has occurred. Conversely, this compound could be used as a tool compound in HTS assays designed to find other modulators of a pathway it is found to affect.

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays provide a more physiologically relevant context to understand the biological effects of a compound, moving beyond isolated protein targets.

To date, no studies have been published that analyze the effects of this compound on intracellular signaling pathways. Future research would likely involve treating relevant cell lines with the compound and utilizing techniques such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways). Furthermore, transcriptomic or proteomic analyses could provide a broader, unbiased view of the cellular pathways modulated by this compound.

Due to a lack of available scientific data for the specific chemical compound "this compound," a detailed article on its biological target identification and mechanistic studies cannot be generated at this time. Extensive searches for in vitro studies detailing this compound's cellular uptake, subcellular localization, effects on cell cycle modulation, apoptosis induction mechanisms, downstream biological effects, and target engagement validation did not yield any specific research findings.

The scientific literature provides information on various other thiazole-containing compounds and their biological activities, which include anti-inflammatory, anticancer, and enzyme inhibitory properties. However, this information is not directly applicable to "this compound" and therefore cannot be used to construct the requested article, which requires a sole focus on this specific molecule.

Further research and publication of in vitro studies are necessary to elucidate the molecular mechanisms of action and biological effects of "this compound." Without such data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Development and Optimization Strategies for 4 1,3 Thiazol 2 Yloxy Oxolan 3 Amine Series

Lead Compound Identification and Validation

The initial step in the development of the 4-(1,3-thiazol-2-yloxy)oxolan-3-amine series involves the identification and validation of a lead compound. A lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. The 1,3-thiazole scaffold is considered a versatile building block for generating new lead compounds. nih.gov

The identification of a lead compound for this series would likely originate from high-throughput screening (HTS) of a diverse chemical library against a specific biological target. Thiazole (B1198619) derivatives are frequently included in such libraries due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. nih.govwjrr.org For instance, a screening campaign might identify an initial hit with moderate inhibitory activity against a target enzyme.

Once an initial hit is identified, the validation process begins. This involves confirming the activity of the compound through re-testing and ensuring that the observed activity is not due to artifacts such as assay interference or compound aggregation. The validated hit then serves as the lead compound for further optimization efforts. The structural core of this compound, combining a thiazole ring with an oxolane (tetrahydrofuran) moiety, presents a unique chemical space for exploration.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to improve the undesirable properties of a lead compound while maintaining or enhancing its desired biological activity. This process typically involves a series of chemical modifications to the lead structure and evaluation of the resulting analogs.

Improvement of Potency and Selectivity (In Vitro)

A primary goal of lead optimization is to enhance the potency and selectivity of the lead compound. Potency refers to the concentration of the compound required to produce a specific biological effect, while selectivity is the ability of the compound to interact with the intended target over other related targets.

Structure-Activity Relationship (SAR) studies are central to this effort. By systematically modifying different parts of the this compound scaffold, researchers can elucidate the structural requirements for optimal activity. For this series, modifications would likely explore the following:

Substitutions on the Thiazole Ring: Introducing various substituents at the 4- and 5-positions of the thiazole ring can influence electronic properties and steric interactions with the target protein.

Modifications of the Oxolane Ring: Altering the stereochemistry of the amine and ether linkages on the oxolane ring can significantly impact binding affinity.

Derivatization of the Amine Group: Acylation or alkylation of the primary amine can explore additional binding interactions and modulate the compound's physicochemical properties.

The following interactive table illustrates a hypothetical SAR study for this series, showcasing how different substitutions might affect in vitro potency against a target kinase.

| Compound | R1 (Thiazole Position 4) | R2 (Amine Substituent) | IC50 (nM) |

| Lead Compound | H | H | 1500 |

| Analog 1a | CH3 | H | 800 |

| Analog 1b | Cl | H | 650 |

| Analog 1c | H | Acetyl | 1200 |

| Analog 1d | CH3 | Acetyl | 750 |

Enhancement of Drug-Likeness (Theoretical and In Vitro ADME)

Concurrent with improving potency and selectivity, lead optimization also focuses on enhancing the "drug-likeness" of the compound. This involves optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME properties are a common cause of failure for drug candidates in later stages of development.

Theoretical, or in silico, models are often used in the early stages to predict ADME properties such as solubility, permeability, and metabolic stability. These predictions help prioritize which analogs to synthesize and test.

In vitro ADME assays provide experimental data on these properties. Key assays include:

Solubility Assays: Determining the solubility of the compound in aqueous solutions at different pH values.

Permeability Assays: Using cell-based models, such as Caco-2 cells, to assess the compound's ability to cross biological membranes.

Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to determine its susceptibility to metabolic enzymes, particularly the Cytochrome P450 (CYP) family.

The table below presents hypothetical ADME data for the lead compound and its optimized analogs.

| Compound | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |

| Lead Compound | 10 | 0.5 | 15 |

| Analog 1a | 25 | 1.2 | 35 |

| Analog 1b | 15 | 1.8 | 45 |

Prodrug and Pro-Tide Approaches

In cases where a compound with excellent potency and selectivity still possesses challenging ADME properties, prodrug strategies can be employed. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation. nih.gov

Rationale for Prodrug Design

The primary amine in the this compound structure is a key handle for prodrug modification. nih.gov The rationale for designing a prodrug for this series could include:

Improved ADME Properties: Masking the polar amine group can enhance lipophilicity, thereby improving membrane permeability and oral absorption. researchgate.net A prodrug approach can also improve aqueous solubility for intravenous administration by attaching a polar promoiety. mdpi.com

Sustained Release: A prodrug can be designed to undergo slow conversion to the active drug, leading to a prolonged duration of action.

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed in a specific tissue or organ, thereby concentrating the active drug at its site of action and reducing systemic toxicity.

Chemical Strategies for Prodrug Conversion

Several chemical strategies can be utilized to create prodrugs of the primary amine in the this compound series. These modifications are designed to be cleaved in vivo to release the parent drug.

Esters: While not directly applicable to the primary amine, if other parts of the molecule contain hydroxyl or carboxyl groups, esterification is a common prodrug approach.

Carbamates: The primary amine can be converted to a carbamate, which can be designed to be hydrolyzed by esterases in vivo. researchgate.net The rate of hydrolysis can be tuned by modifying the structure of the carbamate.

Phosphates: A phosphate (B84403) group can be attached to the molecule, often through a linker, to significantly increase aqueous solubility. mdpi.com These phosphate prodrugs are typically cleaved by alkaline phosphatases to release the active drug.

The choice of the promoiety depends on the specific properties that need to be improved and the desired release mechanism.

Future Directions and Research Challenges

Advancements in Synthetic Routes and Scalability

Key areas for advancement include:

Multi-Component Reactions (MCRs): MCRs, which involve combining three or more starting materials in a single reaction to form a complex product, offer a powerful tool for generating chemical diversity. mdpi.com Adapting MCRs for the synthesis of the 4-(1,3-thiazol-2-yloxy)oxolan-3-amine scaffold could rapidly produce a library of analogues for structure-activity relationship (SAR) studies.

Catalysis: The exploration of novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, improved yields, and better stereoselectivity, which is particularly important given the chiral nature of the oxolan-3-amine moiety.

Flow Chemistry: For scalability, transitioning from traditional batch synthesis to continuous flow chemistry presents a promising avenue. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scale-up for industrial production.

Challenges in this area include achieving high regioselectivity and stereoselectivity, particularly concerning the stereocenters on the oxolane ring. Overcoming these hurdles will be critical for producing enantiomerically pure compounds, which is often a requirement for therapeutic agents.

Application of Artificial Intelligence and Machine Learning in Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new chemical entities. nih.govnih.gov For this compound, these computational tools can be applied in several ways.

Potential Applications of AI/ML:

| Application Area | Description | Potential Impact |

|---|---|---|

| De Novo Design | Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel derivatives of the core scaffold with desired properties. nih.gov | Rapidly generates novel molecular structures with high predicted activity and favorable drug-like properties. |

| Predictive Modeling | ML models can be trained on existing data from other thiazole (B1198619) derivatives to predict the biological activity, physicochemical properties (e.g., solubility, permeability), and potential toxicity of new analogues. nih.govresearchgate.net | Reduces the time and cost of synthesis and screening by prioritizing the most promising candidates. |

| Synthesis Prediction | AI tools can assist chemists by predicting viable synthetic routes and optimizing reaction conditions for target molecules. | Streamlines the synthetic process and helps overcome challenges in scalability. |

| Virtual Screening | High-throughput virtual screening, powered by ML, can screen vast virtual libraries of compounds to identify those likely to bind to a specific biological target. nih.gov | Expands the exploration of chemical space to find novel hits. |

A significant challenge is the need for large, high-quality datasets to train accurate ML models. researchgate.net As more experimental data on this compound and related compounds become available, the predictive power of these models will improve.

Exploration of Novel Biological Targets

The thiazole moiety is a versatile scaffold present in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.orgnih.govnih.govresearchgate.net This suggests that this compound could be a promising candidate for investigation against a variety of biological targets.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Rationale Based on Thiazole Derivatives | Example Targets |

|---|---|---|

| Oncology | Thiazole-containing drugs like Dasatinib and Ixabepilone are used in cancer therapy. nih.gov Many derivatives show potent antiproliferative activity by inhibiting targets like tubulin or various kinases. nih.govresearchgate.netmdpi.com | Tubulin, Cyclin-Dependent Kinases (CDKs), VEGFR-2, Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netmdpi.com |

| Infectious Diseases | Thiazole derivatives have demonstrated significant antibacterial and antifungal activity. nih.govmdpi.commdpi.com | DNA Gyrase, CYP51 (lanosterol 14α-demethylase). nih.govmdpi.com |

| Neurodegenerative Diseases | Certain thiazole compounds have shown potential as selective monoamine oxidase B (MAO-B) inhibitors, which is a target for Parkinson's disease. nih.govresearchgate.net | Monoamine Oxidase B (MAO-B). |

| Inflammatory Diseases | Thiazole derivatives have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX). frontiersin.org | COX-1, COX-2, 5-LOX. |

Future research should involve broad-based screening of this compound against diverse panels of biological targets to uncover novel therapeutic opportunities.

Development of Advanced in vitro Models

To better predict the clinical potential of this compound, it is essential to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro models that more accurately recapitulate human physiology are needed for efficacy and toxicity testing.

Examples of Advanced Models: